molecular formula C15H13N5O3S B4517099 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4517099
M. Wt: 343.4 g/mol
InChI Key: QHKJUBLUCKUWCT-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core linked to a thiadiazole moiety through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Thiadiazole Moiety: This can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Linking the Two Moieties: The final step involves the formation of the acetamide bridge, typically through a condensation reaction between the pyridazinone and thiadiazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study the biological pathways involving pyridazinone and thiadiazole derivatives.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is not well understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory or cancer pathways. The compound may inhibit the activity of these targets, leading to a reduction in disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of a pyridazinone core with a thiadiazole moiety. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c1-23-11-4-2-3-10(7-11)12-5-6-14(22)20(19-12)8-13(21)17-15-18-16-9-24-15/h2-7,9H,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJUBLUCKUWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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